molecular formula C32H20N10 B14880109 1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene

1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene

Cat. No.: B14880109
M. Wt: 544.6 g/mol
InChI Key: UMWPTWTZXXOAJJ-UHFFFAOYSA-N
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Description

1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene is a complex organic compound that belongs to the family of heterocyclic compounds It is characterized by the presence of multiple nitrogen atoms within its structure, which makes it an interesting subject for coordination chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions. This process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazine and pyridine derivatives .

Scientific Research Applications

1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal-ligand complexes with specific electronic and structural properties. These complexes can interact with biological molecules, such as proteins and nucleic acids, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: A well-known tridentate ligand used in coordination chemistry.

    1,10-Phenanthroline: Another tridentate ligand with applications in coordination chemistry and molecular electronics.

    2,6-Di(pyrazin-2-yl)pyridine: A related compound with similar coordination properties.

Uniqueness

1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene is unique due to its extended conjugated system and the presence of multiple nitrogen atoms, which enhance its ability to form stable metal-ligand complexes. This compound also offers greater flexibility in terms of functionalization and modification compared to other similar ligands .

Properties

Molecular Formula

C32H20N10

Molecular Weight

544.6 g/mol

IUPAC Name

2-[4-[4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]phenyl]-6-pyrazin-2-ylpyridin-2-yl]pyrazine

InChI

InChI=1S/C32H20N10/c1-2-22(24-15-27(31-19-35-7-11-39-31)42-28(16-24)32-20-36-8-12-40-32)4-3-21(1)23-13-25(29-17-33-5-9-37-29)41-26(14-23)30-18-34-6-10-38-30/h1-20H

InChI Key

UMWPTWTZXXOAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C5=CC(=NC(=C5)C6=NC=CN=C6)C7=NC=CN=C7

Origin of Product

United States

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